molecular formula C10H17NO4 B066239 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid CAS No. 183062-96-6

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Cat. No.: B066239
CAS No.: 183062-96-6
M. Wt: 215.25 g/mol
InChI Key: VEFHUWJIRFTGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (CAS: 183062-96-6) is a heterocyclic compound featuring a four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group. The acetic acid moiety at the 3-position enhances its utility as a building block in organic synthesis, particularly in peptide coupling and pharmaceutical intermediates . Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol (calculated from ). The Boc group confers stability during synthetic processes, while the azetidine ring’s small size and ring strain contribute to unique reactivity profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected azetidine . The subsequent introduction of the acetic acid moiety can be achieved through various methods, including the use of acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach to synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Development

Boc-Azetidine-3-acetic acid serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its azetidine ring structure is particularly useful for creating compounds that interact with biological targets. Research has indicated that derivatives of this compound exhibit promising activity against certain types of cancer and infectious diseases.

Case Study: Anticancer Agents
Recent studies have synthesized new derivatives based on Boc-Azetidine-3-acetic acid, which have shown enhanced cytotoxicity against cancer cell lines. These derivatives leverage the azetidine moiety to improve binding affinity to target proteins involved in cancer progression .

Synthesis of Peptide Analogues

The compound is frequently employed in the synthesis of peptide analogs due to its ability to introduce azetidine rings into peptide chains. This modification can enhance the stability and bioactivity of peptides.

Example: Peptide Synthesis
In one study, researchers used Boc-Azetidine-3-acetic acid as a key building block to create cyclic peptides that demonstrated improved pharmacokinetic properties compared to their linear counterparts .

Neuroprotective Effects

Emerging research suggests that derivatives of Boc-Azetidine-3-acetic acid may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The azetidine ring may play a crucial role in modulating neuroinflammatory pathways .

Summary of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryIntermediate for drug synthesisAnticancer agents with enhanced cytotoxicity
Peptide SynthesisBuilding block for peptide analogsCyclic peptides with improved pharmacokinetics
Therapeutic UsesPotential neuroprotective effectsCandidates for neurodegenerative disease treatment

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule . Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Below is a systematic comparison with structurally related compounds, focusing on structural features , synthetic utility , and physicochemical properties .

Structural Analogues with Azetidine or Piperidine Cores

Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Synthetic Yield (%) Key Applications Reference
2-(1-(Tert-Butoxycarbonyl)azetidin-3-yl)acetic acid 183062-96-6 C₁₀H₁₇NO₄ Azetidine core, Boc-protected, acetic acid substituent 215.25 75 (via decarboxylative borylation) Intermediate in decarboxylative borylation
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 183062-96-6 (similarity: 0.94) C₁₂H₂₁NO₄ Ethyl ester instead of acetic acid 243.30 N/A Ester precursor for hydrolysis to carboxylic acid
2-(1-(Tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid 1445951-15-4 C₁₁H₁₉NO₅ Methoxy substitution at azetidine 3-position 245.27 N/A Enhanced polarity for solubility modulation
2-(1-(Tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid N/A C₁₂H₁₉NO₄ Six-membered piperidine ring (reduced ring strain) 241.29 N/A Used in kinase inhibitor synthesis

Key Observations :

  • Ring Size : Azetidine derivatives exhibit higher ring strain than piperidine analogues, influencing reactivity in cycloadditions or nucleophilic substitutions .
  • Substituent Effects : Methoxy or ester groups alter solubility and metabolic stability. For example, the methoxy variant (CAS 1445951-15-4) is more polar than the parent compound .
  • Synthetic Efficiency : The target compound achieves 75% yield in decarboxylative borylation, outperforming indoline analogues (31–47% yields) .

Heterocyclic Derivatives with Spiro or Aromatic Systems

Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Similarity Score Applications Reference
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1158750-91-4 C₁₃H₂₂N₂O₃ Spirocyclic system with diaza ring 254.33 0.95 Conformational restriction in drug design
2-(1-(Tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid 128550-08-3 C₁₅H₁₇NO₄ Indole aromatic system 275.30 0.80 Serotonin receptor modulation
(Z)-2-(2-Tert-butoxycarbonylprop-2-oxyimino)-2-(2-aminothiazole-4-yl)acetic acid 86299-47-0 C₁₃H₁₉N₃O₅S Thiazole ring, imino group 329.37 N/A Cephalosporin antibiotic side chain

Key Observations :

  • Spiro Systems : Spirocyclic derivatives (e.g., CAS 1158750-91-4) offer rigid frameworks for targeting enzymes with deep binding pockets .
  • Aromatic vs.
  • Biological Relevance : Thiazole derivatives (CAS 86299-47-0) are critical in β-lactam antibiotics, highlighting divergent applications compared to azetidine-based intermediates .

Physicochemical and Regulatory Comparisons

Property This compound tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 2-(1-(Tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
Melting Point N/A N/A 117–120°C
Boiling Point N/A N/A 440.5°C (predicted)
Tariff Code (MFN) 6.5% (heterocyclic compounds with nitrogen) 6.5% 6.5%
Stability Boc group enhances stability under basic conditions Ethyl ester less prone to hydrolysis than free acid Light-sensitive due to indole moiety

Biological Activity

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid, often referred to as Boc-Azetidine-3-acetic acid, is a compound with potential applications in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and an azetidine ring, which may influence its biological activity and pharmacological properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 142253-55-2
  • Physical State : Solid
  • Purity : ≥97% (varies by supplier)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azetidine moiety is known to influence receptor binding and enzymatic inhibition, which may lead to therapeutic effects against several diseases.

Pharmacological Studies

Recent studies have explored the compound's efficacy in various biological assays:

  • Antimicrobial Activity :
    • The compound has exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 4–8 μg/mL .
    • It also showed promising results against multi-drug resistant strains, indicating potential as an antibiotic candidate.
  • Anticancer Properties :
    • In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC50 values ranging from 0.87 to 12.91 μM .
    • Notably, it exhibited a significant selectivity index compared to standard chemotherapeutics like 5-Fluorouracil, suggesting a favorable therapeutic window.
  • Neuroprotective Effects :
    • Preliminary research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress pathways and neuronal survival signaling .

Case Studies

Several case studies highlight the compound's biological activity:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of Boc-Azetidine derivatives. The results indicated that modifications on the azetidine ring significantly affect antimicrobial potency against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Evaluation : In another study, the compound was tested against various cancer cell lines. Results showed that it could induce apoptosis in MDA-MB-231 cells through caspase activation pathways, which was more effective than traditional treatments .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus4–8 μg/mL
AnticancerMCF-70.87–12.91 μM
AnticancerMDA-MB-2310.87–12.91 μM
NeuroprotectiveNeuronal ModelsNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by functionalization at the 3-position. For example, coupling reactions (e.g., alkylation or amidation) with acetic acid derivatives are common. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., EDCI/HOBt for amide coupling) critically affect yield . Optimization via Design of Experiments (DoE) can identify key variables, such as stoichiometry or pH, to maximize efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR (¹H/¹³C): Verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and azetidine ring conformation.
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., de-Boc derivatives).
  • FT-IR : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, acetic acid C=O at ~1700 cm⁻¹) .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Due to incomplete toxicity data, adhere to:

  • PPE : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:

  • Reproducibility Checks : Replicate assays in multiple models (e.g., bacterial vs. mammalian cells).
  • Orthogonal Assays : Combine anti-biofilm (crystal violet staining) and cytotoxicity (MTT) assays to distinguish specific activity from nonspecific toxicity .
  • Batch Analysis : Compare purity profiles (via LC-MS) across studies to isolate compound-specific effects .

Q. What strategies optimize the stability of this compound in aqueous media for drug delivery applications?

  • Methodological Answer : The Boc group is hydrolytically labile. Stabilization approaches include:

  • pH Control : Buffers at pH 4–6 minimize base-catalyzed hydrolysis.
  • Lyophilization : Formulate as a lyophilized powder to reduce water content.
  • Prodrug Design : Replace the acetic acid moiety with ester prodrugs (e.g., ethyl ester) to enhance lipophilicity and slow degradation .

Q. How does the steric bulk of the tert-butoxycarbonyl group influence the compound’s reactivity in ring-opening or cross-coupling reactions?

  • Methodological Answer : The Boc group’s steric hindrance can slow nucleophilic attacks on the azetidine ring. Computational modeling (DFT or MD simulations) predicts regioselectivity in reactions like ring-opening with electrophiles. Experimentally, compare reaction kinetics with/without Boc protection using stopped-flow spectroscopy or in situ IR .

Q. What are the ecological implications of releasing this compound or its byproducts into wastewater systems?

  • Methodological Answer : Despite limited ecotoxicity data, employ predictive tools:

  • QSAR Models : Estimate biodegradability (e.g., EPI Suite) based on logP and functional groups.
  • Microcosm Studies : Simulate degradation in activated sludge systems and track metabolites via LC-QTOF-MS.
  • Regulatory Alignment : Follow OECD 301 guidelines for ready biodegradability testing .

Q. Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological potential?

  • Methodological Answer :

  • Range-Finding : Start with broad concentrations (e.g., 0.1–100 µM) in preliminary assays.
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Controls : Include vehicle (DMSO) and reference compounds (e.g., cisplatin for cytotoxicity).
  • Statistical Rigor : Use ≥3 replicates and ANOVA with post-hoc tests (e.g., Tukey) .

Q. What advanced spectroscopic techniques can elucidate the compound’s conformational dynamics in solution?

  • Methodological Answer :

  • ROESY NMR : Detect through-space interactions between the azetidine ring and Boc group.
  • VT-NMR : Analyze temperature-dependent shifts to identify rotamers or ring puckering.
  • CD Spectroscopy : Probe chiral centers if enantiomers are present .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHUWJIRFTGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455063
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183062-96-6
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183062-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-ethoxycarbonylmethyl-azetidine-1-carboxylic acid tert-butyl ester (2.3 g, 0.095 mol) in 30 mL THF/MeOH/water (3:2:1) was added (0.477 g, 11.35 mmol) of LiOH*H2O at 0° C. The reaction mixture was stirred for 3 h at 25° C. Methanol and THF were removed in vacuo, and the reaction mixture was diluted with 50 mL water, and extracted with ethyl acetate. The aqueous layer was acidified with 2N HCl, extracted with ethyl acetate, and the organic layer was dried over Na2SO4, and concentrated to give 2-(1-(tert-butoxycarbonyl)-azetidin-3-yl)acetic acid. 1H-NMR (400 MHz, CDCl3), δ ppm 4.12-4.07 (m, 2H), 3.66-3.60 (m, 2H), 2.91-2.84 (m, 1H), 2.68-2.66 (m, 2H), 1.43 (s, 9H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.477 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.